

Gelucire 44/14 Formulations Enhance Drug Bioavailability In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gelucire 44-14*

Cat. No.: *B1167122*

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Researchers and drug development professionals are continuously seeking innovative methods to improve the oral bioavailability of poorly water-soluble drugs. Gelucire 44/14, a non-ionic water-dispersible surfactant, has emerged as a promising excipient in lipid-based formulations for this purpose. This guide provides an objective comparison of the in vivo performance of Gelucire 44/14 formulations against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

Gelucire 44/14 is a polyethylene glycol (PEG) glyceride composed of mono-, di-, and triglycerides, as well as mono- and diesters of PEG. Its amphiphilic nature and surface-active properties allow it to spontaneously form a fine dispersion or emulsion upon contact with aqueous media, a key characteristic for enhancing the dissolution and subsequent absorption of hydrophobic drug molecules.^{[1][2]}

Comparative In Vivo Performance of Gelucire 44/14 Formulations

In vivo studies across various animal models have consistently demonstrated the potential of Gelucire 44/14 to significantly improve the oral bioavailability of a range of poorly soluble drugs. The following tables summarize the quantitative data from several key studies, comparing Gelucire 44/14 formulations to pure drugs and other formulation strategies.

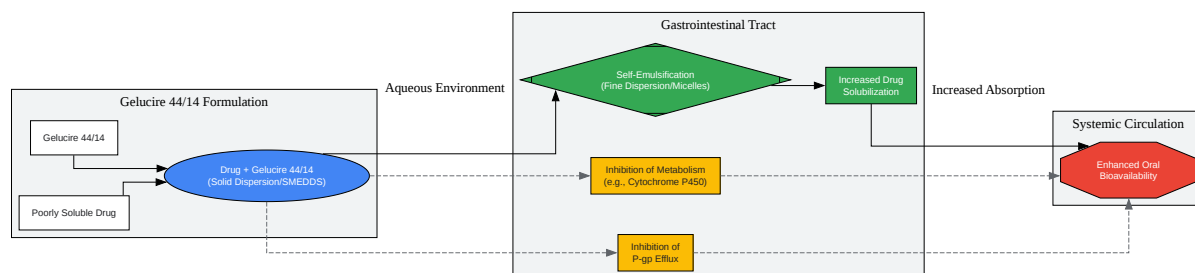
Drug	Formulation	Animal Model	Key Pharmacokinetic Parameters	Relative Bioavailability (%)	Reference
Piroxicam	Gelucire 44/14 & Labrasol (GL)	Healthy Volunteers	Cmax: 2.64 µg/ml, tmax: 82.5 min	221% (vs. Pure Drug)	[3]
Pure Piroxicam (PP)	Healthy Volunteers	Cmax: 0.999 µg/ml, tmax: 144 min	-	[3]	
Piroxicam:β-cyclodextrin (CD)	Healthy Volunteers	Cmax: 2.44 µg/ml, tmax: 120 min	98.6% (vs. GL)	[3]	
Resveratrol	3rd Gen. SD with Gelucire 44/14	Wistar Rats	-	300% (vs. 2nd Gen. SD without Gelucire)	[4]
Carvedilol	Solid Dispersion with Gelucire 44/14 & TPGS	Sprague-Dawley Rats	Cmax: 581 ng/ml	169% (vs. Pure Drug Suspension)	[5]
Solid Dispersion with Gelucire 44/14	Sprague-Dawley Rats	Cmax: 459 ng/ml	-	[5]	
Pure Carvedilol Suspension	Sprague-Dawley Rats	Cmax: 417 ng/ml	-	[5]	
Valsartan	Solidified SuSMED with Gelucire 44/14 (S-	Rats	-	~177-198% (vs. Raw VST and Diovan®)	[6]

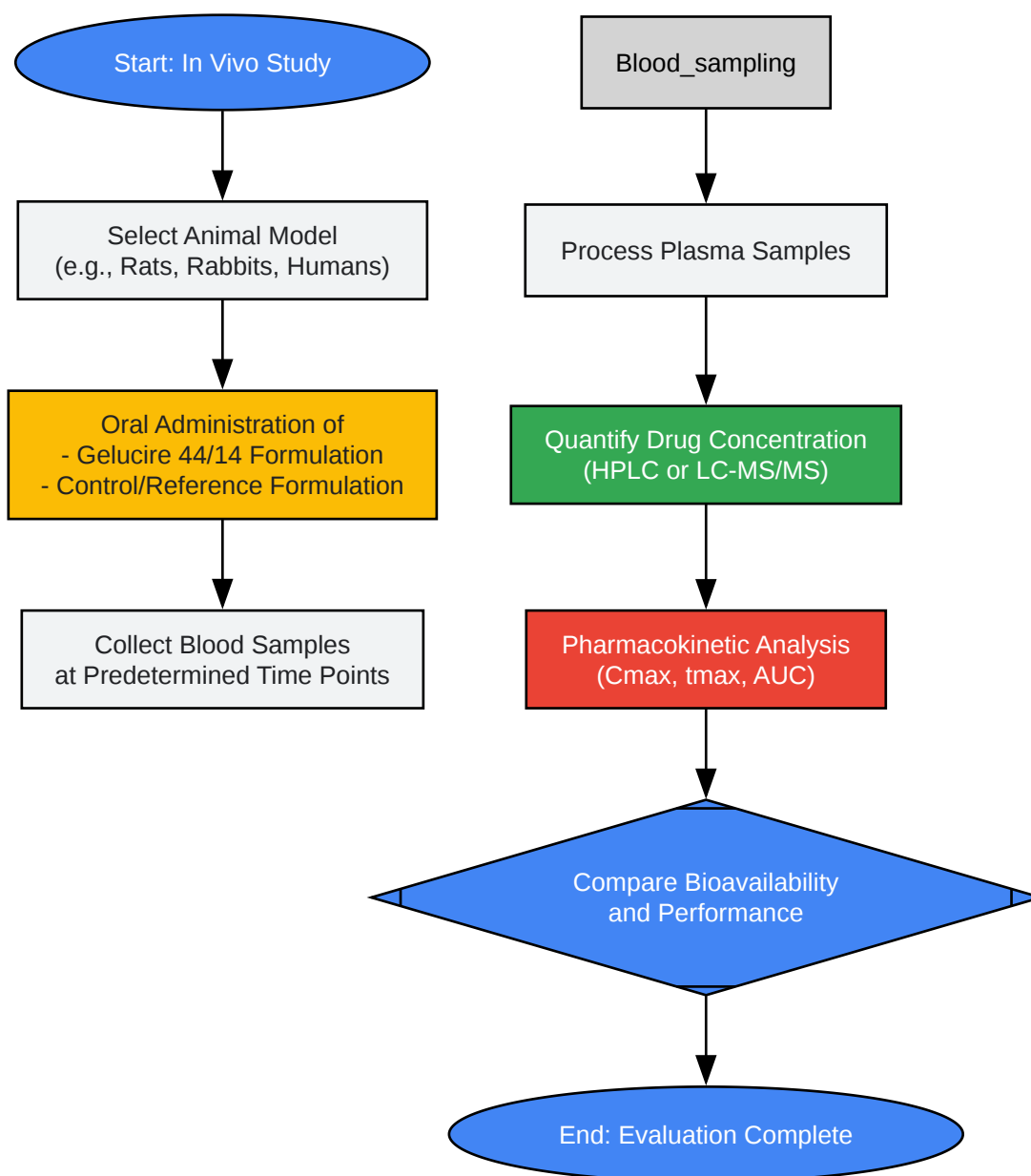
SuSMED-
T1/T2)

Silymarin	Semisolid Dispersion with Gelucire 44/14 (GL)	New Zealand Albino Rabbits	Profoundly increased AUC ₀₋₁₂ and C _{max} (~13-fold vs. RS)	156.2% (vs. Commercial Product)	[7]
Glibenclamide	GF-Gelucire 44/14 formulation	Rats	-	45% increase (vs. aqueous suspension)	[8]

Mechanisms of Bioavailability Enhancement

The improved in vivo performance of Gelucire 44/14 formulations can be attributed to several interconnected mechanisms. These include enhanced drug solubilization, formation of fine emulsions, and potential biological interactions.[\[4\]](#)[\[9\]](#)





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- To cite this document: BenchChem. [Gelucire 44/14 Formulations Enhance Drug Bioavailability In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167122#in-vivo-performance-evaluation-of-gelucire-44-14-formulations]

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